N3-PEG24-Hydrzide
Description
Evolution and Significance of Bioconjugation in Contemporary Scientific Inquiry
Bioconjugation, the process of forming a stable covalent link between two molecules, at least one of which is a biomolecule, has become a cornerstone of modern biomedical research and development. numberanalytics.com Its origins can be traced to the early 20th century with initial efforts to modify proteins. numberanalytics.com The field has since undergone remarkable evolution, driven by progress in organic chemistry and molecular biology, leading to the development of highly efficient and selective reaction chemistries. numberanalytics.comthieme-connect.com Key milestones, such as the advent of "click chemistry," have revolutionized the ability to create complex, functional biomolecules for specific tasks. numberanalytics.comacs.org
The significance of bioconjugation is vast, underpinning advancements in therapeutics, diagnostics, and fundamental biological studies. numberanalytics.com It is central to the development of antibody-drug conjugates (ADCs), where a potent drug is targeted to cancer cells via a specific antibody, thereby increasing efficacy and reducing side effects. acs.orgresearchgate.net Furthermore, bioconjugation enables the attachment of imaging agents to biomolecules for diagnostic purposes and allows researchers to probe complex biological processes within living organisms. numberanalytics.comresearchgate.net The ability to precisely engineer novel molecular constructs by linking different chemical entities has opened up new frontiers in medicine and chemical biology. acs.orgresearchgate.net
Fundamental Contributions of Polyethylene (B3416737) Glycol (PEG) Scaffolds to Bioconjugation Methodologies
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. chempep.comsigmaaldrich.com These properties make PEG an ideal scaffold for bioconjugation applications. The covalent attachment of PEG chains to molecules, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. nih.govgoogle.com
The fundamental contributions of PEG to bioconjugation are multifaceted. Its high water solubility helps to solubilize hydrophobic drugs and prevent aggregation of protein conjugates. chempep.comthermofisher.com Being non-toxic and generally non-immunogenic, PEGylation can reduce the immune system's recognition of a therapeutic molecule, thereby prolonging its circulation time in the bloodstream by preventing rapid clearance by the kidneys. nih.govresearchgate.netissuu.com The flexible PEG chain also acts as a spacer, ensuring that the conjugated molecules can maintain their native conformation and biological activity. chempep.com PEGs can be synthesized in various architectures, including linear, branched, or multi-arm forms, and with precisely defined lengths, known as discrete PEGs (dPEGs), allowing for fine-tuned control over the properties of the final bioconjugate. sigmaaldrich.com
Principles and Advantages of Orthogonal Reactivity in Heterobifunctional Linker Design
Orthogonal reactivity is a foundational principle in modern chemical synthesis and bioconjugation. It refers to a system where specific chemical reactions can occur in the presence of other reactive functional groups without any interference or cross-reactivity. researchgate.net Heterobifunctional linkers are designed with two different reactive termini (X and Y), each capable of participating in a specific, orthogonal reaction. jenkemusa.comacs.org This allows for the sequential and controlled conjugation of two different molecules.
The primary advantage of this design is the high degree of control and specificity it affords. For instance, a linker might feature an N-hydroxysuccinimide (NHS) ester at one end, which reacts specifically with primary amines (like those on lysine (B10760008) residues in proteins), and an azide (B81097) group at the other end. acs.orgbiochempeg.com The azide group remains inert during the reaction with the amine but can later be selectively reacted with an alkyne-containing molecule via "click chemistry". biochempeg.com This step-wise approach prevents the formation of unwanted homodimers or polymers and ensures the precise assembly of the desired A-linker-B conjugate. Other examples of orthogonal reactive pairs include maleimides for reaction with thiols and hydrazides for reaction with aldehydes or ketones. thermofisher.comnih.gov This precise control is critical for creating well-defined therapeutic and diagnostic agents. acs.org
Conceptual Framework of Azido-Polyethylene Glycol-Hydrazide Architectures in Chemical Biology Research
Azido-Polyethylene Glycol-Hydrazide (N3-PEG-Hydrazide) linkers represent a specific class of heterobifunctional reagents that leverage the principles of orthogonal reactivity for advanced applications. axispharm.com The architecture of these linkers consists of three key components:
An Azide Group (N3): This functional group is a cornerstone of click chemistry. It reacts with high efficiency and specificity with alkyne groups (in copper-catalyzed reactions, CuAAC) or strained cyclooctynes (in strain-promoted, copper-free reactions, SPAAC) to form a stable triazole linkage. axispharm.commedchemexpress.commedchemexpress.com This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native cellular processes. biochempeg.com
A Hydrazide Group (-CO-NH-NH2): This terminus reacts specifically with carbonyl compounds, such as aldehydes and ketones, to form a hydrazone bond. nih.govaxispharm.com This reaction is often reversible under acidic conditions, a feature that can be exploited for the controlled release of a payload within the acidic microenvironment of a tumor or within specific cellular compartments like endosomes. axispharm.com
The compound at the center of this article, N3-PEG24-Hydrazide , is a member of this class, featuring a long PEG chain of 24 ethylene glycol units. This extended spacer can be particularly useful in applications requiring significant distance between the conjugated entities to avoid steric hindrance. These linkers are valuable tools in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where one end binds to a target protein and the other to an E3 ubiquitin ligase, mediating the degradation of the target protein. medchemexpress.comtargetmol.com
Data Tables
Table 1: Examples of Azido-PEG-Hydrazide Linkers
| Compound Name | PEG Length | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| Azido-PEG2-hydrazide-Boc | 2 | C12H23N5O5 | 317.34 | PROTAC Synthesis targetmol.com |
| Azido-PEG3-Hydrazide | 3 | C9H19N5O4 | Not specified | Click Chemistry, Reversible Conjugation axispharm.com |
| Azido-PEG4-hydrazide | 4 | Not specified | Not specified | PROTAC Synthesis, Click Chemistry medchemexpress.comcreative-biolabs.com |
| Azido-PEG8-hydrazide | 8 | Not specified | Not specified | PROTAC Synthesis, Click Chemistry medchemexpress.combroadpharm.com |
Table 2: Properties of N3-PEG24-Hydrazide
| Property | Value | Source |
| Synonyms | N3-PEG24-Hydrazide | msesupplies.com |
| PEG Units | 24 | msesupplies.com |
| Reactive Group 1 | Azide (-N3) | msesupplies.com |
| Reactive Group 2 | Hydrazide (-NHNH2) | msesupplies.com |
| Core Application | Biotechnology, Bioconjugation | msesupplies.com |
Properties
Molecular Formula |
C51H104N5O25+ |
|---|---|
Molecular Weight |
1187.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C51H103N5O25/c52-55-51(57)1-3-58-5-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-39-76-41-43-78-45-47-80-49-50-81-48-46-79-44-42-77-40-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-6-59-4-2-54-56-53/h52H,1-50H2,(H2,53,54)/p+1 |
InChI Key |
VPFVKUDKKQGXGN-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for Azido Polyethylene Glycol Hydrazide Derivatives
General Strategies for the Preparation of Heterobifunctional PEG Constructs
The creation of heterobifunctional PEG molecules, which have different reactive functional groups at each end, is essential for high-performance pegylation. While several derivatives are commercially available, they often come at a high cost. mdpi.com The primary methods for synthesizing these valuable constructs involve either sequential modification of symmetrical PEGs or convergent approaches that build the molecule from smaller, pre-functionalized units.
Sequential Functionalization Approaches for End-Group Derivatization
A common and versatile method for preparing heterobifunctional PEGs starts with a symmetric PEG diol. mdpi.comsmolecule.com This approach relies on the selective modification of one of the terminal hydroxyl groups, followed by subsequent reactions to introduce the desired functionalities.
A key step in this strategy is the asymmetric activation of one hydroxyl group. mdpi.comresearchgate.net A widely used technique is the selective monotosylation of the PEG diol. mdpi.comresearchgate.net This process yields a monotosylated PEG, which can then undergo nucleophilic substitution to introduce the first functional group, such as an azide (B81097). mdpi.comsigmaaldrich.com The remaining hydroxyl group can then be modified in a separate series of reactions to introduce the second functional group, like a hydrazide. creativepegworks.cominterchim.fr This sequential approach allows for the creation of a diverse range of heterobifunctional PEGs. mdpi.comresearchgate.net
Another strategy involves the use of protecting groups. chempep.com By selectively protecting one terminus of the PEG chain, the other end can be chemically modified. chempep.com Following the introduction of the first functional group, the protecting group is removed, allowing for the derivatization of the second terminus. chempep.com
Convergent Synthetic Routes for Precise Linker Assembly
Convergent synthesis offers an alternative and often more controlled method for assembling heterobifunctional PEG linkers. chempep.comresearchgate.netfrontiersin.org This strategy involves the synthesis of pre-functionalized PEG segments that are then joined together. chempep.comrsc.org This "building block" approach allows for the precise control over the linker's length and the placement of functional groups. rsc.orgrsc.org
Specific Chemical Transformations for Hydrazide Functional Group Introduction
The introduction of a hydrazide group onto a PEG linker is a crucial step in the synthesis of N3-PEG-Hydrazide derivatives. Hydrazides are valuable functional groups in bioconjugation due to their ability to react with aldehydes and ketones to form stable hydrazone linkages. creativepegworks.comoup.com
One common method involves the reaction of a PEG-carboxylic acid with hydrazine (B178648) hydrate. nih.gov The carboxylic acid terminus can be generated by the oxidation of a terminal hydroxyl group. To facilitate the amide bond formation between the PEG-acid and hydrazine, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed. interchim.frnih.gov The reaction with PEG-hydrazide can be quite selective for carboxyl groups, especially in the presence of EDC at a mildly acidic pH, where the amino groups of a protein would remain largely unreactive. creativepegworks.cominterchim.fr
Alternatively, a terminal hydroxyl group on the PEG can be activated to form a good leaving group, such as a tosylate or mesylate. This activated PEG can then react with a protected form of hydrazine, followed by a deprotection step to yield the final hydrazide-terminated PEG. This multi-step process can be complex, as the hydrazide itself can react with activated esters, necessitating the use of protecting groups. jku.at
Specific Chemical Transformations for Azide Functional Group Introduction
The azide group is another cornerstone of modern bioconjugation, primarily due to its participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.commedchemexpress.commedchemexpress.com These reactions are highly specific, efficient, and biocompatible. mdpi.comresearchgate.net
A prevalent method for introducing an azide group onto a PEG chain begins with the activation of a terminal hydroxyl group. sigmaaldrich.com This is typically achieved by converting the hydroxyl into a better leaving group, such as a tosylate or mesylate, by reacting the PEG-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. sigmaaldrich.commdpi.commdpi.com The resulting tosylated or mesylated PEG then undergoes nucleophilic substitution with sodium azide (NaN3) to yield the azide-terminated PEG. mdpi.comresearchgate.netsigmaaldrich.commdpi.com This reaction is generally high-yielding and allows for the quantitative conversion of the terminal group to an azide. mdpi.comresearchgate.net
Another approach involves the use of functional initiators in the ring-opening polymerization of ethylene (B1197577) oxide. sigmaaldrich.comacs.org An initiator containing an azide group can be used to directly synthesize an azide-terminated PEG chain. acs.org
Analytical Techniques for the Purity and Structural Verification of Synthesized Linkers for Research Applications
Ensuring the purity and correct structure of synthesized heterobifunctional PEG linkers is paramount for their successful application. A combination of analytical techniques is employed to thoroughly characterize these molecules. nih.gov
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the confirmation of functional group introduction and the determination of the degree of functionalization. mdpi.comresearchgate.netnih.gov 1H NMR is particularly useful for quantifying the conversion of end-groups. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight of the PEG linker. chempep.comnih.gov Techniques like MALDI-TOF and ESI-MS are especially valuable for analyzing monodisperse PEGs. chempep.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates the desired product from starting materials and byproducts, thus assessing the purity of the synthesized linker. nih.gov Techniques such as reversed-phase HPLC (RP-HPLC) and size-exclusion HPLC (SE-HPLC) are commonly used. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of specific functional groups by identifying their characteristic vibrational frequencies. mdpi.comresearchgate.net For example, the azide group shows a strong, sharp absorption band around 2100 cm-1. mdpi.comresearchgate.net |
These techniques, when used in concert, provide a comprehensive characterization of the synthesized N3-PEG-Hydrazide linker, ensuring its identity, purity, and suitability for subsequent research applications.
Considerations for Controlled PEG Chain Length and Monodispersity in Advanced Synthesis
The length and dispersity of the PEG chain are critical parameters that influence the properties and performance of the final conjugate. biochempeg.com Polydisperse PEGs, which are mixtures of chains with varying lengths, can lead to heterogeneity in the final product, complicating analysis and potentially affecting biological activity. biochempeg.comacs.org
For applications requiring high precision, monodisperse (or discrete) PEGs are preferred. rsc.orgbiochempeg.com Monodisperse PEGs have a single, well-defined molecular weight and chain length. biochempeg.commsesupplies.com Their synthesis typically relies on stepwise, iterative chemical methods rather than polymerization. rsc.orgacs.org These methods involve the sequential addition of ethylene glycol units or short, pre-defined PEG oligomers. rsc.org While more laborious, this approach provides ultimate control over the final structure. rsc.orgacs.org
The use of monodisperse PEGs, such as N3-PEG24-Hydrazide where "24" denotes a precise number of ethylene glycol units, leads to more homogeneous conjugates with improved reproducibility and a better-defined structure-activity relationship. biochempeg.cominternational-biopharma.com This is particularly important in the development of therapeutic agents and advanced materials where consistency and precise control over molecular architecture are essential. international-biopharma.com
Chemoselective Reactivity and Mechanistic Principles of Azido Polyethylene Glycol Hydrazide
Azide (B81097) Reactivity in Bioorthogonal Ligation Systems
The azide group is a small, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules. ru.nlwikipedia.org This characteristic makes it an ideal handle for specific chemical modifications in complex biological environments through "click chemistry." mdpi.comnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research Methodologies
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. rsc.orgresearchgate.net It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgacs.org This reaction is significantly accelerated in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. mdpi.comnih.gov
The CuAAC reaction is valued in research for its high yields, simple reaction conditions, and tolerance of a wide range of functional groups and solvents, including water. researchgate.netorganic-chemistry.org This makes it a powerful tool for bioconjugation, such as linking molecules to proteins, nucleic acids, and other biomolecules. nih.gov For instance, an azide-containing molecule like N3-PEG24-Hydrazide can be selectively reacted with an alkyne-modified biomolecule in the presence of a copper catalyst. medchemexpress.commedchemexpress.com The use of copper-chelating ligands can further enhance reaction rates and reduce potential copper-induced toxicity in biological systems. mdpi.com
Table 1: Comparison of Azide-Based Ligation Chemistries
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
|---|---|---|---|
| Reactants | Azide, Terminal Alkyne | Azide, Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) | Azide, Phosphine (B1218219) |
| Catalyst | Copper(I) | None (metal-free) | None |
| Key Product | 1,4-disubstituted 1,2,3-triazole | Triazole | Amide bond |
| Reaction Speed | Very Fast | Fast | Slower than CuAAC and SPAAC acs.org |
| Biocompatibility | Potential copper toxicity is a concern. mdpi.com | High, no toxic metal catalyst required. nobelprize.org | High, reactants are bioorthogonal. wikipedia.org |
| Common Applications | Bioconjugation, drug discovery, materials science. rsc.orgresearchgate.net | Live cell imaging, in vivo labeling. sigmaaldrich.commdpi.com | Protein modification, cell surface engineering. thermofisher.comrsc.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Advanced Labeling Techniques
To circumvent the potential toxicity associated with the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nobelprize.org This reaction involves an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.commedchemexpress.com The ring strain of the cyclooctyne significantly accelerates the reaction rate without the need for a metal catalyst. nobelprize.org
SPAAC is a cornerstone of advanced labeling techniques, particularly for in vivo and live-cell imaging, as it allows for the specific attachment of probes to biomolecules within their native environment. sigmaaldrich.commdpi.com The reaction is highly efficient and proceeds rapidly under physiological conditions. mdpi.com For example, a cell can be metabolically labeled with an azide-containing sugar, and then a fluorescent probe functionalized with a cyclooctyne can be introduced to visualize the location of these sugars on the cell surface. nobelprize.org
Exploration of Other Azide-Based Ligation Chemistries (e.g., Staudinger Ligation)
The Staudinger ligation is another important bioorthogonal reaction involving an azide. mdpi.comthermofisher.com In this reaction, an azide reacts with a specifically engineered phosphine (typically a triarylphosphine with an ortho-ester group) to form a stable amide bond. thermofisher.comsigmaaldrich.com The reaction proceeds through an aza-ylide intermediate which then undergoes intramolecular cyclization and subsequent hydrolysis to yield the final amide product. wikipedia.org
While generally slower than CuAAC and SPAAC, the Staudinger ligation is highly chemoselective and biocompatible. acs.orgthermofisher.com It has been instrumental in the development of chemical biology, enabling the modification of proteins and the engineering of cell surfaces. thermofisher.comrsc.org The reaction's utility lies in its ability to form a native amide bond, effectively linking two molecules together in a controlled manner within a biological context. nih.gov
Hydrazide Reactivity in Carbonyl Condensation Reactions
The hydrazide functional group of N3-PEG24-Hydrazide reacts specifically with aldehydes and ketones to form a hydrazone linkage. libretexts.orgnumberanalytics.com This reaction is a type of condensation reaction where a molecule of water is eliminated. soeagra.comchemguide.co.uk
Mechanism of Hydrazone Formation with Aldehyde and Ketone Moieties
The formation of a hydrazone begins with the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comorgosolver.com This is typically followed by a proton transfer to form a tetrahedral intermediate. soeagra.com Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond characteristic of a hydrazone. numberanalytics.comsoeagra.com
The reaction can be influenced by the presence of a base, and in some cases, a pre-formed hydrazone can be used to achieve faster reaction times under milder conditions. byjus.comjove.com This reaction is fundamental in organic chemistry and is utilized for the synthesis of a wide variety of compounds. numberanalytics.com
Influence of pH on Hydrazone Linkage Stability and Reversibility in Research Contexts
The stability of the hydrazone linkage is highly dependent on pH. researchgate.net Hydrazone bonds are generally stable at physiological pH (around 7.4) but are susceptible to hydrolysis under acidic conditions. researchgate.nettcsedsystem.edu This pH-dependent reversibility is a key feature exploited in various research applications, particularly in drug delivery systems. researchgate.net
For example, a drug can be conjugated to a carrier molecule via a hydrazone linker. This conjugate remains stable in the bloodstream but, upon reaching the more acidic environment of a tumor or an endosome, the hydrazone bond cleaves, releasing the drug at the target site. researchgate.net The rate of hydrolysis can be tuned by modifying the chemical structure adjacent to the hydrazone bond. tcsedsystem.eduresearchgate.net Generally, the forward reaction of hydrazone formation is favored at slightly acidic to neutral pH, while the reverse (hydrolysis) is accelerated at lower pH values. acs.org
Formation of Diacylhydrazide Linkages in Specialized Conjugation
The hydrazide functional group of N3-PEG24-Hydrazide can react with activated carboxylic acids to form stable diacylhydrazide linkages. This type of conjugation is particularly useful for coupling the PEG linker to proteins or other molecules that possess carboxyl groups.
The reaction typically proceeds via the activation of a carboxyl group on the target molecule using a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The carbodiimide first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, but the addition of NHS leads to the formation of a more stable NHS ester. The NHS ester then readily reacts with the nucleophilic hydrazide moiety of N3-PEG24-Hydrazide to form a stable diacylhydrazide bond, releasing NHS as a byproduct. acs.orgthermofisher.com This method is a common strategy for the PEGylation of proteins at their aspartic acid or glutamic acid residues. acs.org
The formation of diacylhydrazide linkages is a key strategy in bioconjugation, offering a stable covalent bond. acs.org The reaction conditions, such as pH and the choice of activating agents, can be optimized to favor this specific conjugation pathway.
Table 1: Reaction Partners for Diacylhydrazide Linkage Formation
| Reactant 1 | Reactant 2 | Linkage Formed | Key Conditions |
|---|
Applications in Advanced Research Methodologies and Innovative Tool Development
Engineering of Complex Biomolecular Conjugates for Research Probes
N3-PEG24-Hydrazide serves as a versatile crosslinker for creating complex biomolecular conjugates used as precision probes in research. Its distinct reactive ends enable the sequential and controlled linkage of different molecular entities.
Site-selective modification of proteins is crucial for producing homogeneous conjugates where function is preserved. rsc.orggoogle.com N3-PEG24-Hydrazide facilitates such precision through its hydrazide functional group, which selectively reacts with aldehyde or ketone moieties. smolecule.comthermofisher.com
Strategies to introduce the necessary carbonyl group onto a protein site-selectively include:
N-terminal Modification: The distinct pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine (B10760008) residues allows for its selective conversion to an aldehyde under controlled reaction conditions. nih.gov This aldehyde can then be targeted by the hydrazide of N3-PEG24-Hydrazide to form a stable hydrazone bond. researchgate.net
Enzymatic Modification: Certain enzymes can be used to generate reactive aldehydes at specific locations within a protein sequence.
Once the N3-PEG24- moiety is attached to the protein via the hydrazone linkage, the terminal azide (B81097) group becomes available for subsequent conjugation. medchemexpress.com This azide can be reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively. medchemexpress.commedchemexpress.eu This two-step process allows for the precise attachment of research probes, such as fluorophores, biotin (B1667282) tags, or other reporter molecules, to a specific site on a protein.
| Feature | Description | Relevant Functional Group |
| Initial Conjugation | Reacts with site-specific aldehydes on proteins. | Hydrazide |
| Secondary Conjugation | Reacts with alkyne-functionalized probes via click chemistry. | Azide (N3) |
| Spacer | Provides solubility and spatial separation. | Polyethylene (B3416737) Glycol (PEG24) |
This interactive table summarizes the functional components of N3-PEG24-Hydrazide in protein modification.
Glycoproteins, particularly antibodies, are often targeted for labeling because their glycan chains are located away from the antigen-binding sites, minimizing functional disruption. rsc.org N3-PEG24-Hydrazide is well-suited for this application. The core strategy involves the mild oxidation of cis-diol groups present in the terminal sialic acid or galactose residues of the glycan. rsc.org
The process unfolds as follows:
A mild oxidizing agent, such as sodium periodate (B1199274) (NaIO4), is used to cleave the bond between adjacent hydroxyl groups (cis-diols) on the sugar rings, converting them into reactive aldehyde groups. rsc.org
The hydrazide end of N3-PEG24-Hydrazide then reacts specifically with these newly formed aldehydes to create a stable hydrazone linkage, effectively tethering the N3-PEG24- linker to the glycoprotein. rsc.orgthermofisher.com
The exposed azide group is then free to participate in a click chemistry reaction, allowing for the attachment of a second molecule of interest, such as a cytotoxic drug in the creation of an antibody-drug conjugate (ADC) for research, or a fluorescent dye for imaging studies. medchemexpress.comrsc.org
This method provides a reliable way to create homogeneously labeled glycoproteins for a variety of research applications.
The modification of oligonucleotides with functional handles is essential for their use in various research tools, including DNA microarrays and nucleic acid-protein conjugation studies. Hydrazide-modified oligonucleotides have been shown to be effective chemical tools, demonstrating enhanced reactivity under neutral and acidic conditions compared to more traditional amino-modifications. nih.gov
N3-PEG24-Hydrazide can be integrated into nucleic acid research tools through several approaches:
Post-synthesis Modification: An aldehyde group can be incorporated into a synthetic oligonucleotide at a specific position. N3-PEG24-Hydrazide can then be conjugated to this aldehyde-modified nucleic acid via its hydrazide moiety.
Direct Incorporation: Specialized phosphoramidite (B1245037) building blocks containing the N3-PEG24-Hydrazide moiety could potentially be used during solid-phase oligonucleotide synthesis.
Following attachment, the azide group on the PEG linker serves as a versatile anchor for click chemistry. This enables the covalent immobilization of the nucleic acid onto an alkyne-functionalized surface for applications like microarray fabrication or the conjugation to proteins or other biomolecules to study complex biological interactions. nih.govuni-muenchen.de
Glycoprotein and Saccharide Labeling via Oxidative Cleavage and Hydrazone Formation
Development of Targeted Protein Degradation Systems (e.g., PROTACs) in Research
Targeted protein degradation (TPD) is a revolutionary strategy that utilizes the cell's own machinery to eliminate specific disease-causing proteins. nih.gov Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These bifunctional molecules consist of two ligands—one binding the target protein and one recruiting an E3 ubiquitin ligase—joined by a chemical linker. nih.gov N3-PEG24-Hydrazide is explicitly identified as a valuable linker for the synthesis of PROTACs. medchemexpress.commedchemexpress.eulabclinics.comchemscene.com
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. It controls the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex that leads to ubiquitination and subsequent degradation. nih.gov
Key design principles involving N3-PEG24-Hydrazide include:
Linker Length and Flexibility: The 24-unit PEG chain provides a long, flexible, and hydrophilic spacer. This length can be essential to bridge the distance between the binding pocket on the target protein and the E3 ligase, while the flexibility allows the complex to adopt an optimal conformation for ubiquitin transfer. google.com
Heterobifunctional Nature: The distinct azide and hydrazide ends allow for a modular and directional synthesis. A researcher can attach a target-protein ligand with an aldehyde group to the hydrazide end, and then "click" an alkyne-modified E3 ligase ligand onto the azide end. This controlled, stepwise assembly is a cornerstone of modern PROTAC library synthesis for research purposes. smolecule.com
| Parameter | Contribution of N3-PEG24-Hydrazide |
| Ternary Complex Formation | Long, flexible PEG24 chain allows optimal positioning of target protein and E3 ligase. |
| Solubility & Permeability | Hydrophilic PEG backbone improves physicochemical properties of the PROTAC molecule. |
| Synthetic Accessibility | Orthogonal azide and hydrazide ends permit modular, directional synthesis of PROTAC libraries. |
This interactive table outlines the design advantages of using N3-PEG24-Hydrazide in PROTAC development.
In research settings, N3-PEG24-Hydrazide is an ideal tool for dissecting the mechanisms of targeted protein degradation. Its modular nature allows for the systematic construction of PROTAC libraries to probe structure-activity relationships.
For example, researchers can synthesize a panel of PROTACs using N3-PEG24-Hydrazide to:
Optimize E3 Ligase Recruitment: By keeping the target ligand constant, the azide terminus can be clicked onto a variety of alkyne-functionalized ligands for different E3 ligases (e.g., VHL, Cereblon, MDM2). nih.gov This allows for an empirical determination of which E3 ligase is most effective for degrading a specific protein of interest.
Investigate Linker Dependency: A series of linkers, such as N3-PEGx-Hydrazide with varying PEG lengths (e.g., x=4, 8, 12, 24), can be used to connect the same two ligands. Comparing the degradation efficiency of the resulting PROTACs helps to identify the optimal linker length and geometry required for forming a stable and active ternary complex. google.com
This systematic approach, enabled by versatile linkers like N3-PEG24-Hydrazide, is fundamental to advancing the understanding of the complex biology of targeted protein degradation and for developing new research tools within this field.
Design Principles for Linker Scaffolds in Targeted Degradation Research
Functionalization of Nanomaterials and Self-Assembled Systems for Research Purposes
The unique properties of N3-PEG24-Hydrazide make it an ideal linker for modifying and functionalizing various nanomaterials and self-assembled systems, enhancing their utility in research. biochempeg.com
Polymeric Nanoparticles and Micelles in Advanced Research Delivery Systems
In the development of advanced delivery systems for research, N3-PEG24-Hydrazide plays a crucial role in the surface modification of polymeric nanoparticles and micelles. biochempeg.com The PEG component of the molecule provides a hydrophilic shield, which can reduce non-specific interactions and prolong circulation times in biological systems. uni-muenchen.de The terminal functional groups allow for the attachment of targeting ligands or therapeutic agents.
For instance, the azide group can be used to "click" onto alkyne-modified targeting molecules, enabling the creation of nanoparticles that can specifically bind to certain cell types or tissues. uni-muenchen.de Concurrently, the hydrazide group can be used to conjugate drugs or imaging agents that possess an aldehyde or ketone functionality. This dual functionality allows for the construction of multifunctional nanoparticles for targeted delivery and imaging in a research context. Polymeric micelles, which are self-assembled structures, can also be functionalized using N3-PEG24-Hydrazide to enhance their stability and targeting capabilities in preclinical studies. uq.edu.au
Table 1: Applications of N3-PEG24-Hydrazide in Nanoparticle and Micelle Functionalization
| Application Area | Role of N3-PEG24-Hydrazide | Desired Outcome in Research |
|---|---|---|
| Targeted Drug Delivery | Links targeting ligands (via azide) and therapeutic agents (via hydrazide) to the nanoparticle surface. | Enhanced delivery of cargo to specific cells or tissues for efficacy and mechanism studies. |
| Bioimaging | Conjugates imaging agents to nanoparticles or micelles. | Visualization and tracking of nanoparticles in vitro and in vivo to study distribution and targeting. |
| Theranostics | Simultaneously attaches both therapeutic and diagnostic agents. | Development of single-platform systems for combined therapy and diagnosis in research models. |
Hydrogel Formation for Biomaterial Science Research and Tissue Engineering Models
N3-PEG24-Hydrazide is instrumental in the formation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. frontiersin.org These hydrogels are widely used in biomaterial science and for creating models in tissue engineering research. frontiersin.orgnih.gov The hydrazide group of the molecule can react with aldehyde-functionalized polymers, such as oxidized hyaluronic acid or PEG-aldehyde, to form hydrazone crosslinks. sigmaaldrich.comresearchgate.net This crosslinking process leads to the formation of a hydrogel network.
The azide group on the hydrogel backbone remains available for further modification. This allows researchers to "click" on bioactive molecules, such as peptides containing an RGD sequence to promote cell adhesion, or growth factors to influence cell behavior within the hydrogel scaffold. nih.gov This approach enables the creation of highly tunable and bioactive hydrogels that can mimic the native extracellular matrix, providing a controlled environment for studying cell-matrix interactions, tissue development, and regeneration. frontiersin.orgsigmaaldrich.com The formation of such injectable, in-situ gelling hydrogels is particularly valuable for minimally invasive applications in tissue regeneration studies. mdpi.com
Surface Modification Strategies for Biosensing Platforms and Microarray Development
The ability to control the surface chemistry of biosensors and microarrays is critical for their performance. N3-PEG24-Hydrazide offers a versatile strategy for modifying these surfaces to enhance sensitivity and specificity. nih.gov The hydrazide group can be used to immobilize capture probes, such as antibodies or nucleic acids, that have been chemically modified to contain an aldehyde group. nih.govresearchgate.net This covalent attachment ensures the stable orientation of the probes on the sensor surface. mdpi.com
The PEG spacer helps to reduce non-specific binding of other molecules from the sample, thereby lowering background noise and improving the signal-to-noise ratio of the assay. mdpi.com The azide group can be utilized for the subsequent attachment of signaling molecules or for further surface functionalization using click chemistry. google.com For example, in a microarray format, different capture probes can be spotted onto a hydrazide-activated surface, and the azide groups can be used to introduce a secondary layer of functionality or for signal amplification strategies. interchim.fr
Design of Research Probes for Bioimaging and Biomolecular Labeling
N3-PEG24-Hydrazide serves as a flexible linker in the design of sophisticated probes for bioimaging and the specific labeling of biomolecules.
Strategies for Fluorescent Labeling and Reporter Integration
In the realm of bioimaging, fluorescent labeling is a cornerstone technique. N3-PEG24-Hydrazide can be used to conjugate fluorescent dyes to biomolecules of interest. interchim.fr The hydrazide end can react with aldehyde or ketone groups, which can be introduced into biomolecules like proteins or carbohydrates through specific chemical or enzymatic methods. sigmaaldrich.comsigmaaldrich.com The azide end allows for the attachment of a second reporter molecule or a targeting moiety via click chemistry.
This dual-ended linker strategy enables the creation of complex imaging probes. For instance, a protein can be labeled with a fluorescent dye via the hydrazide group, while the azide group is used to attach a molecule that targets a specific subcellular organelle. This allows for the precise tracking of the labeled protein within the cell. The hydrophilic PEG spacer can also help to improve the brightness and reduce the quenching of some fluorescent dyes. interchim.fr
Application in Affinity Tagging Methodologies (e.g., Biotinylation)
Affinity tagging is a powerful tool for the purification, detection, and immobilization of proteins and other biomolecules. Biotinylation, the process of attaching biotin to a molecule, is a widely used affinity tagging method due to the high-affinity interaction between biotin and streptavidin. biochempeg.com
N3-PEG24-Hydrazide can be utilized to create biotinylation reagents. The hydrazide group can be reacted with an aldehyde-containing biomolecule, and the azide group can then be "clicked" to an alkyne-modified biotin molecule. biochempeg.com This creates a biotinylated biomolecule with a long, flexible, and hydrophilic spacer arm. This spacer helps to minimize steric hindrance and allows for efficient binding of the biotin tag to streptavidin-coated surfaces or beads, which is beneficial in applications like pull-down assays and surface plasmon resonance (SPR) studies. broadpharm.combpsbioscience.combroadpharm.com
Theoretical and Methodological Considerations in the Utilization of Azido Polyethylene Glycol Hydrazide
Impact of PEG Chain Length and Architecture on Conjugation Efficiency and Bioconjugate Properties
The length of the PEG chain, such as the 24-unit chain in N3-PEG24-Hydrazide, is a critical parameter. Longer PEG chains generally enhance the stability and solubility of the conjugated molecule. Research has shown that increasing PEG chain length can significantly prolong the in-vivo half-life and circulation time of biotherapeutics by increasing their hydrodynamic radius, which reduces renal clearance. nih.govacs.org For instance, studies on ligand-conjugated liposomes have demonstrated that the linker length is crucial for effective tumor targeting. dovepress.com Similarly, modifying chitosan/siRNA nanoparticles with a high molecular weight PEG (10k) resulted in a significant extension of in vivo circulation. acs.org Conversely, excessively long PEG chains can sometimes lead to decreased biological activity or reduced solubility. Shorter chains may offer improved solubility in some contexts but often at the cost of reduced stability.
The architecture of the PEG molecule also plays a pivotal role. While linear PEGs like N3-PEG24-Hydrazide are common, alternative architectures such as branched or multi-arm PEGs can confer unique advantages. An 8-arm PEG structure, for example, was used to create a multimeric protein conjugate that exhibited a significantly longer half-life compared to its monomeric counterpart. chromatographyonline.com Moreover, novel shapes like Y-shaped PEGs have been shown to be particularly effective at reducing non-specific protein binding, a key consideration in complex biological systems. mdpi.com
| PEG Property | Effect on Bioconjugate | Research Finding Example |
|---|---|---|
| Chain Length (Increasing) | Increases stability, solubility, and in-vivo circulation time. nih.gov | Modification with 10k MW PEG significantly extended the circulation of chitosan/siRNA nanoparticles. acs.org |
| Chain Length (Decreasing) | May improve solubility but can decrease stability. | Shorter PEG chains may provide better solubility for certain amino acid conjugates. |
| Architecture (Branched/Multi-arm) | Can create multimeric constructs with enhanced properties like longer half-life. | An 8-arm PEG-Fab conjugate demonstrated a significantly longer half-life. chromatographyonline.com |
| Architecture (Y-Shape) | Effectively minimizes non-specific binding. mdpi.com | Grafting Y-shaped PEGs onto surfaces noticeably decreased non-specific molecular interactions. mdpi.com |
Optimization of Reaction Conditions for Ligation Fidelity and Yield in Diverse Research Settings
The successful formation of a stable conjugate using N3-PEG24-Hydrazide depends on the precise control of reaction conditions for the hydrazone ligation step. This reaction, where the hydrazide group couples with an aldehyde or ketone, requires careful optimization to ensure high fidelity and yield.
A primary factor is the pH of the reaction medium. The formation of the hydrazone bond is most efficient under slightly acidic conditions, typically within a pH range of 4.0 to 6.0. interchim.fr This acidic environment facilitates the reaction while minimizing the hydrolysis of the resulting bond. The choice of buffer is also critical; buffers containing primary amines, such as Tris, must be avoided as they compete with the hydrazide for reaction with the aldehyde, thereby quenching the desired ligation. interchim.fr Acetate buffers are commonly employed for this purpose. lumiprobe.com
To further enhance the reaction, catalysts can be employed. Aniline (B41778) has been shown to act as an effective catalyst for hydrazone formation, significantly increasing the reaction rate and allowing for higher coupling efficiencies in shorter timeframes. thermofisher.comnih.gov For applications requiring a more permanent linkage, the initially formed hydrazone bond can be reduced to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). interchim.fr In specific research contexts, such as peptide chemistry, solvent systems like a mixture of acetic acid and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been utilized to optimize the reaction between peptide hydrazides and aldehydes. jst.go.jp
| Parameter | Optimal Condition/Strategy | Rationale/Reference |
|---|---|---|
| pH | Slightly acidic (pH 4.0 - 6.0) | Maximizes hydrazone formation and stability. interchim.fr |
| Buffer Selection | Use non-amine-containing buffers (e.g., Sodium Acetate) | Avoids quenching of the reaction by competing primary amines. interchim.fr |
| Catalyst | Addition of aniline | Increases reaction rate and coupling efficiency. thermofisher.com |
| Bond Stabilization | Reduction with Sodium Cyanoborohydride (NaCNBH₃) | Converts the hydrazone to a more stable secondary amine bond. interchim.fr |
| Solvent System | Varies by application (e.g., 50% AcOH-HFIP for peptides) | Optimizes reactant solubility and reaction kinetics. jst.go.jp |
Strategies for Minimizing Non-Specific Interactions and Enhancing Specificity in Complex Biological Research Environments
A major challenge in the application of bioconjugates within complex biological milieu, such as cell lysates or in vivo systems, is the prevalence of non-specific interactions. The inherent properties of PEG, combined with strategic modifications, provide a powerful toolkit for mitigating these unwanted effects.
The primary strategy is PEGylation itself. The hydrophilic and flexible nature of the PEG chain creates a hydration layer around the conjugated molecule, which acts as a physical barrier to sterically hinder the approach of other biomolecules, thereby reducing non-specific protein adsorption. nih.govmdpi.com This "shielding" effect is fundamental to reducing uptake by macrophages and minimizing interactions with other biological components. acs.org
The effectiveness of this shielding can be modulated. Increasing the surface density of grafted PEG chains is a proven method to further decrease non-specific binding. nih.govmdpi.com Similarly, employing PEGs of a higher molecular weight can enhance this protective effect. mdpi.com As mentioned previously, the architecture of the PEG can also be optimized; Y-shaped PEGs, for instance, have demonstrated superior performance in blocking non-specific interactions compared to linear PEGs. mdpi.com
Beyond the PEG linker itself, the experimental environment can be adjusted. Common laboratory techniques to reduce non-specific binding include adjusting the pH of the medium, increasing the salt concentration, or using blocking agents. mdpi.com In analytical settings like chromatography, additives can be introduced into the mobile phase. For example, the inclusion of arginine in the mobile phase for size-exclusion chromatography has been shown to reduce non-specific interactions between PEGylated analytes and the column matrix, leading to improved peak shape and recovery. chromatographyonline.com
Advanced Analytical Techniques for Verifying Conjugate Formation and Purity in Research Products
Rigorous analytical characterization is essential to confirm the successful synthesis, purity, and structural integrity of bioconjugates prepared using N3-PEG24-Hydrazide. A multi-faceted approach combining spectroscopic, chromatographic, and mass spectrometric techniques is typically required.
High-Resolution Spectroscopic Methods (e.g., NMR, IR)
High-resolution spectroscopy provides detailed structural information about the PEG linker and the final conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is invaluable for confirming the structure at each stage of the conjugation process. wiley-vch.de It can verify the presence of the terminal functional groups on the N3-PEG24-Hydrazide linker and confirm their consumption upon successful ligation. For example, the successful reaction of the hydrazide group is confirmed by the disappearance of the aldehyde proton signal (typically found around 9.6-10.0 ppm) of the binding partner. polimi.it NMR is also used to determine the degree of PEGylation on a polymer or protein. nih.gov Other nuclei, such as ¹³C and ¹⁵N, can provide further structural detail, particularly for the hydrazone linkage itself. researchgate.net
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. It can track the progress of a reaction by monitoring the appearance or disappearance of characteristic absorption bands. For instance, the presence of an aldehyde can be confirmed by a carbonyl (C=O) stretch around 1730 cm⁻¹, and changes in this region can indicate its conversion to a hydrazone. polimi.it
Chromatographic Separations (e.g., HPLC, SEC)
Chromatographic methods are the cornerstone for assessing the purity of bioconjugates and separating the final product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for analyzing PEGylated molecules. Reversed-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is highly effective at resolving the PEGylated conjugate from the more hydrophilic, unreacted protein or biomolecule. lcms.czwaters.com
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is a robust method for confirming successful conjugation, as the PEGylated product will have a significantly larger size and thus elute earlier than the unconjugated biomolecule. chromatographyonline.comsigmaaldrich.com SEC is also excellent for quantifying the presence of aggregates (high molecular weight species) and fragments (low molecular weight species) in the final product preparation. chromatographyonline.com
Mass Spectrometry Approaches for Molecular Characterization of Research Constructs
Mass spectrometry (MS) is the definitive technique for determining the precise molecular weight of the bioconjugate, thereby confirming the degree of PEGylation. nih.govwalshmedicalmedia.com
Electrospray Ionization Mass Spectrometry (ESI-MS): This is the most common MS technique for analyzing PEGylated proteins, often coupled directly with liquid chromatography (LC-MS). walshmedicalmedia.comenovatia.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of elemental composition and confident identification of the conjugate. enovatia.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique has also been widely used for the analysis of PEGylated proteins, providing information on the average molecular weight and the distribution of PEG adducts. walshmedicalmedia.comthermofisher.com
Challenges in the mass spectrometry of PEGylated compounds, such as the inherent heterogeneity of polydisperse PEGs (though not an issue for monodisperse N3-PEG24-Hydrazide) and the generation of complex, overlapping charge-state envelopes, can complicate spectral interpretation. walshmedicalmedia.comthermofisher.com Advanced methods have been developed to overcome these issues, such as the post-column addition of specific amines that reduce the charge state of the PEG portion of the molecule, simplifying the resulting spectrum and enabling accurate mass determination even for very large conjugates. acs.org
Emerging Trends and Future Research Directions
Rational Design Principles for Next-Generation Heterobifunctional Linkers
Length and Flexibility: The linker's length is crucial for enabling the two connected moieties—for instance, a targeting ligand and an E3 ligase ligand in a PROTAC—to bind their respective proteins simultaneously without steric hindrance. explorationpub.com The defined 24-unit PEG chain in N3-PEG24-Hydrazide provides a specific, extended spatial separation. While longer linkers can be effective, excessively long or flexible linkers may lead to undesirable interactions or unproductive binding modes. explorationpub.com
Hydrophilicity and Solubility: A significant challenge in developing complex biomolecules is maintaining aqueous solubility and minimizing non-specific binding caused by hydrophobicity. axispharm.com The PEG chain is inherently hydrophilic, which can improve the solubility of the entire conjugate, enhance its pharmacokinetic profile, and reduce clearance by the liver. axispharm.comnih.gov
Rigidity and Conformation: Modern linker design increasingly incorporates rigid motifs like alkynes or heterocyclic scaffolds to control the spatial orientation of the terminal ligands. nih.govmusechem.com While the PEG chain in N3-PEG24-Hydrazide is primarily flexible, its defined length and the terminal functional groups provide predictable attachment points, influencing the final conformation of the assembled molecule. Future design may involve blending the hydrophilicity of PEG with rigid elements to achieve an optimal balance of properties. researchgate.net
| Linker Parameter | Influence on Bifunctional Molecule | Contribution of N3-PEG24-Hydrazide Structure |
|---|---|---|
| Length | Determines spatial separation between ligands, impacting ternary complex formation (in PROTACs) or payload delivery. explorationpub.com | Provides a defined and significant extension due to the 24 PEG units. |
| Composition | Affects solubility, stability, and potential for non-specific interactions. researchgate.net | The polyethylene (B3416737) glycol (PEG) backbone imparts high hydrophilicity. axispharm.com |
| Flexibility/Rigidity | Influences conformational freedom and the orientation of terminal moieties. musechem.com | The PEG chain is flexible, allowing adaptability, while terminal groups offer precise conjugation points. |
| Attachment Sites | Critical for maintaining the activity of the conjugated ligands. researchgate.net | The azide (B81097) and hydrazide groups allow for specific, directed conjugation without interfering with other functionalities. acs.org |
Expanding the Scope of Bioorthogonal Reactions Employing Azide and Hydrazide Functionalities
The power of N3-PEG24-Hydrazide lies in its two terminal groups, which can undergo highly specific and efficient bioorthogonal reactions. These reactions occur in complex biological environments without cross-reacting with endogenous functional groups. oup.comnih.gov
The azide (N3) group is a versatile chemical handle primarily used in two types of "click chemistry" reactions: mdpi.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. numberanalytics.commdpi.com It is widely used for robust in vitro conjugation. rsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC uses a strained cyclooctyne (B158145) (like DBCO) that reacts spontaneously with an azide. acs.orgwikipedia.org This makes it an ideal choice for conjugations in living cells. acs.org
The hydrazide (-CONHNH2) group reacts specifically with aldehydes and ketones to form a hydrazone bond. nih.gov
Hydrazone Ligation: This condensation reaction is highly selective and can be performed under physiological conditions. rsc.org The stability of the resulting hydrazone bond is generally sufficient for many applications, and the reaction kinetics can be significantly accelerated by using aniline (B41778) as a catalyst. nih.govthermofisher.com This chemistry is particularly useful for labeling glycoproteins after periodate (B1199274) oxidation of their sugar moieties to create aldehydes. oup.com
| Functionality | Reaction Name | Reacts With | Key Features | Primary Application Context |
|---|---|---|---|---|
| Azide (N3) | CuAAC | Terminal Alkyne (+ Cu(I) catalyst) | Fast kinetics, high yield, stable triazole product. numberanalytics.com | In vitro conjugation, material synthesis. mdpi.comrsc.org |
| SPAAC | Strained Alkyne (e.g., DBCO) | No catalyst required, biocompatible. wikipedia.org | Live-cell labeling, in vivo studies. acs.org | |
| Hydrazide | Hydrazone Ligation | Aldehyde / Ketone | Highly selective, can be catalyzed by aniline. nih.govthermofisher.com | Glycoprotein labeling, conjugation to aldehyde-tagged proteins. oup.comrsc.org |
Development of Multi-Modal Research Tools Utilizing N3-PEG24-Hydrazide Architectures
The dual functionality of N3-PEG24-Hydrazide makes it an ideal scaffold for constructing multi-modal probes for advanced imaging and diagnostics. nih.gov By attaching different reporter or targeting moieties to each end of the linker, researchers can create sophisticated tools that combine the strengths of multiple techniques. nih.gov
For example, a dual-modal imaging probe could be synthesized by conjugating:
A fluorescent dye (e.g., a sulforhodamine-B derivative with an aldehyde group) to the hydrazide end of the linker for optical imaging (e.g., Near-Infrared Fluorescence, NIR). researchgate.net
A chelator for a positron-emitting radionuclide (e.g., ⁶⁸Ga or ⁶⁴Cu, attached via an alkyne-functionalized chelator) to the azide end for Positron Emission Tomography (PET) imaging. nih.gov
Such a probe would allow for both high-sensitivity whole-body imaging with PET and high-resolution intraoperative guidance with fluorescence imaging. mdpi.com The PEG24 linker ensures that the two modalities are physically separated, minimizing potential interference (e.g., quenching) and providing space for a targeting ligand to be incorporated as well, creating a trifunctional agent. uzh.ch
| Modality | Description | Potential Conjugation Strategy with N3-PEG24-Hydrazide |
|---|---|---|
| Optical Imaging (e.g., NIRF) | Uses fluorescent probes for high-resolution imaging, often for surface or intraoperative use. researchgate.net | Reaction of an aldehyde-functionalized fluorophore with the hydrazide terminus. |
| PET/SPECT | Nuclear imaging techniques offering high sensitivity for whole-body diagnostics. nih.gov | Click chemistry (CuAAC/SPAAC) to attach an alkyne-modified chelator for a radionuclide (¹⁸F, ⁶⁴Cu, ¹¹¹In) to the azide terminus. mdpi.com |
| Targeting Moiety | A molecule (e.g., peptide, antibody fragment) that directs the probe to a specific biological target. uzh.ch | Can be incorporated onto a third functional group attached to either the imaging agent or the linker itself. |
Integration into Automated Synthesis and High-Throughput Screening Platforms for Scientific Discovery
Automated Synthesis: Automated synthesizers, including modified peptide synthesizers, can be programmed to perform sequential conjugation reactions. nih.govmtu.eduresearchgate.net Using N3-PEG24-Hydrazide as a core building block, a library of bifunctional molecules can be rapidly generated. For instance, an automated platform could:
Anchor a variety of alkyne-functionalized targeting ligands to a solid support.
React the immobilized ligands with N3-PEG24-Hydrazide via click chemistry.
In the final step, introduce a library of aldehyde-containing payload molecules to react with the now-exposed hydrazide terminus. sigmaaldrich.com
This process allows for the creation of hundreds or thousands of distinct compounds with minimal manual intervention. businesswire.com
High-Throughput Screening (HTS): Once a library of bifunctional molecules is synthesized, HTS platforms can be used to rapidly assess their activity. unav.edu For example, if creating a library of PROTACs, screening assays can measure the degradation of a target protein in a cellular context. sygnaturediscovery.com Mass spectrometry-based HTS methods, such as SAMDI-MS, are particularly powerful as they are label-free and can directly measure the outcome of enzymatic reactions or binding events, making them suitable for screening complex bifunctional molecules. tangotx.com The defined, consistent linker provided by N3-PEG24-Hydrazide across the library ensures that differences in activity can be more confidently attributed to the variations in the targeting ligand or payload, rather than to the linker itself.
Q & A
Q. Q1: What are the standard protocols for synthesizing N3-PEG24-Hydrzide, and how can researchers validate successful synthesis?
Methodological Answer: Synthesis typically involves conjugating the hydrazide group to the PEG spacer via carbodiimide chemistry (e.g., EDC/NHS coupling). Post-synthesis, validate through:
- FTIR Spectroscopy : Confirm hydrazide (-NH-NH₂) peaks at ~3300 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=O stretch) .
- ¹H NMR : Identify PEG methylene protons (δ 3.5–3.7 ppm) and hydrazide protons (δ 6.5–7.5 ppm). Quantify purity by integrating peak areas .
- MALDI-TOF MS : Verify molecular weight (~1.3 kDa for PEG24 + hydrazide + azide groups) .
Q. Q2: How should researchers design experiments to optimize this compound conjugation efficiency with target biomolecules (e.g., antibodies)?
Methodological Answer: Optimize reaction parameters systematically:
pH Control : Maintain pH 5.5–6.5 to favor hydrazone bond formation while avoiding protein denaturation .
Molar Ratio Screening : Test PEG24-hydrzide:biomolecule ratios from 5:1 to 20:1. Monitor efficiency via SDS-PAGE or HPLC-SEC .
Kinetic Analysis : Use stopped-flow spectroscopy to track hydrazide reactivity under varying temperatures (4–37°C) .
Key Consideration : Include negative controls (e.g., PEG24 without hydrazide) to distinguish nonspecific binding .
Data Contradiction Analysis
Q. Q3: How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?
Methodological Answer: Contradictions often arise from:
- Solvent Purity : Trace water in DMSO reduces hydrazide stability. Use Karl Fischer titration to confirm solvent dryness .
- Temperature Gradients : Solubility in PBS may drop at 4°C due to PEG crystallization. Characterize via differential scanning calorimetry (DSC) .
- Aggregation States : Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers, altering perceived solubility .
Q. Resolution Workflow :
Replicate experiments under strictly controlled conditions.
Cross-validate using orthogonal techniques (e.g., NMR for molecular dispersion vs. UV-Vis for bulk solubility) .
Stability & Storage
Q. Q4: What methodologies are recommended for assessing the long-term stability of this compound conjugates?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH. Monitor hydrazide degradation via HPLC every 7 days .
- Lyophilization Impact : Assess post-lyophilization activity loss using functional assays (e.g., ligand binding efficiency) .
- Oxidation Mitigation : Add antioxidants (e.g., 0.1% ascorbic acid) and track peroxide formation with fluorometric assays .
Q. Q5: How can researchers address batch-to-batch variability in this compound synthesis for reproducible drug delivery studies?
Methodological Answer:
- Critical Quality Attributes (CQAs) : Define thresholds for PEG polydispersity (PDI < 1.05) and hydrazide purity (>95%) .
- DoE (Design of Experiments) : Use factorial designs to identify key variables (e.g., reaction time, catalyst concentration) affecting yield .
- In-Process Controls : Implement real-time FTIR to monitor coupling efficiency and halt reactions at optimal conversion rates .
Q. Reproducibility Checklist :
- Document all synthesis parameters (e.g., stirring speed, argon purging duration) .
- Share raw characterization data (e.g., NMR spectra) in supplementary materials .
Research Gap Identification
Q6: What unresolved questions exist regarding the in vivo behavior of this compound-based conjugates?
Methodological Answer: Current gaps include:
- Immunogenicity : Limited data on anti-PEG antibody induction in preclinical models. Address via ELISA screening in longitudinal studies .
- Biodistribution : Conflicting reports on liver vs. tumor accumulation. Resolve using dual-isotope labeling (³H-PEG + ¹¹¹In-biomolecule) .
- Metabolic Fate : Unknown PEG24 degradation pathways. Investigate with high-resolution mass spectrometry (HRMS) of excreted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
